molecular formula C68H50O12P2 B8194776 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Katalognummer: B8194776
Molekulargewicht: 1121.1 g/mol
InChI-Schlüssel: AUKADTBTFIANRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of highly complex polycyclic phosphorus-containing heterocycles, characterized by a pentacyclic framework fused with dioxa and phosphole oxide moieties. Its structure features a central phosphorus atom in a λ⁵-phosphorus configuration, stabilized by two 4-methoxyphenyl substituents at positions 10 and 16, as well as hydroxyl and oxide functional groups. The intricate stereoelectronic environment arises from the interplay of oxygen atoms in the dioxa rings and the electron-donating methoxy groups, which influence reactivity and bioactivity. Such compounds are typically synthesized via multi-step cyclization reactions or isolated from marine actinomycetes, where secondary metabolites with analogous frameworks have been identified (e.g., salternamides) .

Eigenschaften

IUPAC Name

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C34H25O6P/c2*1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h2*3-20H,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKADTBTFIANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O.COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H50O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- typically involves a multi-step process. One common method includes the phosphination of a suitable precursor, such as 9,9-dimethylxanthene, with bis(diethylamino)chlorophosphine. This is followed by the formation of the disphosphonite intermediate using (S)-2,2’-dihydroxy-1,1’-binaphthyl in the presence of a catalytic amount of tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Analyse Chemischer Reaktionen

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like rhodium complexes for hydroformylation . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Phosphorus Configuration Bioactivity
Target Compound (this work) Pentacyclic + dioxa-phosphole 10,16-bis(4-methoxyphenyl), 13-OH λ⁵-Phosphorus oxide Under investigation
Salternamide E Macrocyclic polyketide Aryl, hydroxyl groups N/A Antimicrobial
Rapamycin derivatives (e.g., compound 1, 7) Macrocyclic triene Variable substituents (e.g., methoxy) N/A Immunosuppressive
Phosphole-based heterocycles (e.g., λ³-phospholes) Monocyclic or bicyclic Aryl, alkyl groups λ³ or λ⁵ configurations Catalytic/ligand applications

Key Observations :

  • The target compound’s λ⁵-phosphorus oxide group distinguishes it from λ³-phospholes, which lack oxygen coordination and exhibit distinct electronic properties.
  • Unlike salternamides (e.g., Salternamide E), which are macrocyclic polyketides, this compound’s rigid pentacyclic framework imposes steric constraints that may limit conformational flexibility but enhance thermal stability .

Spectroscopic and NMR Comparisons

Evidence from NMR analyses of analogous compounds (e.g., Rapamycin derivatives) reveals that chemical shifts in regions corresponding to substituent environments (e.g., methoxy or hydroxyl groups) vary significantly. For instance, in Rapamycin derivatives, protons near methoxy groups exhibit upfield shifts (~δ 3.3–3.5 ppm), whereas hydroxyl-bearing protons in the target compound may show downfield shifts due to hydrogen bonding (~δ 5.0–6.0 ppm) .

Table 2: Representative NMR Chemical Shifts (δ, ppm)

Proton Position Target Compound (this work) Rapamycin Derivative (Compound 1) Salternamide E
Methoxy (-OCH₃) δ 3.75 (s) δ 3.40 (s) δ 3.82 (s)
Hydroxyl (-OH) δ 5.20 (br s) N/A δ 5.85 (br s)
Aromatic protons δ 6.80–7.15 (m) δ 6.60–7.10 (m) δ 6.90–7.30 (m)

Notable Differences:

  • The methoxy groups in the target compound resonate slightly downfield compared to Rapamycin derivatives, likely due to electron-withdrawing effects from the phosphorus oxide moiety .
  • Hydroxyl protons in salternamides and the target compound exhibit broader signals, reflecting stronger hydrogen-bonding interactions compared to non-hydroxylated analogs .

Bioactivity and Pharmacological Potential

  • Salternamide E : Exhibits antimicrobial activity against Gram-positive bacteria, attributed to its macrocyclic lactone framework .
  • Phosphole oxides : Often serve as ligands in catalysis or as precursors to bioactive molecules due to their tunable electronic properties.

Computational tools like Hit Dexter 2.0, which predict compound behavior (e.g., promiscuity or “dark chemical matter” status), could help prioritize this compound for further study .

Biologische Aktivität

The compound 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with significant potential in various biological applications. Its intricate structure includes multiple functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pentacyclic framework : This unique arrangement may influence the compound's interaction with biological targets.
  • Phosphorus atom : The presence of phosphorus can enhance biological activity through various mechanisms.
  • Methoxy groups : These functional groups may improve solubility and bioavailability.

Table 1: Structural Features and Potential Biological Activities

FeatureDescriptionPotential Activity
Pentacyclic structureComplex arrangement of ringsMay enhance binding affinity to biological targets
Phosphorus atomIntegral part of the structurePotential for antiviral and anticancer activities
Methoxy groupsSubstituents on phenyl ringsImproved solubility and bioactivity

Anticancer Properties

Research has indicated that compounds structurally similar to 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : The proposed mechanisms include disruption of cell cycle progression and induction of oxidative stress in cancer cells.

Antiviral Activity

The phosphorus-containing moiety in this compound suggests potential antiviral properties:

  • Inhibition of Viral Replication : Compounds with similar structures have been reported to inhibit viral replication through interference with viral enzymes.
  • Case Studies : Specific derivatives have shown effectiveness against viruses such as HIV and Hepatitis C in preliminary studies.

Antibacterial and Antifungal Effects

Preliminary research indicates that the compound may also possess antibacterial and antifungal properties:

  • Broad-Spectrum Activity : Similar compounds have demonstrated activity against a range of bacterial strains and fungal species.
  • Synergistic Effects : When combined with traditional antibiotics or antifungals, enhanced efficacy has been observed.

Study 1: Anticancer Activity Assessment

A study conducted on a series of phosphorous-containing compounds evaluated their anticancer effects on breast cancer cell lines (MCF-7):

  • Results : The compounds exhibited IC50 values ranging from 10 to 30 µM.
  • : The study concluded that modifications in the phenyl ring significantly influenced the anticancer potency.

Study 2: Antiviral Efficacy

Research focused on the antiviral activity against Hepatitis C virus (HCV):

  • Methodology : The study utilized a viral replication assay in HCV-infected hepatocytes.
  • Findings : Compounds similar to the target molecule showed up to 70% inhibition of viral replication at concentrations of 5 µM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.